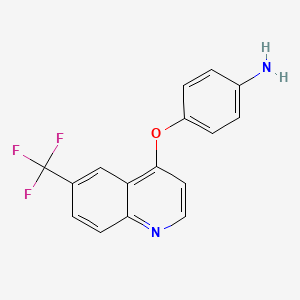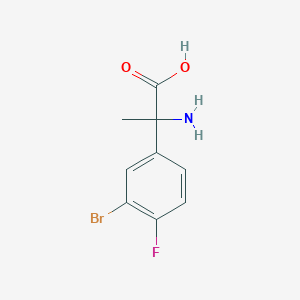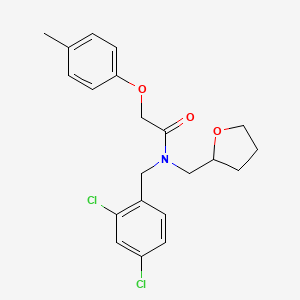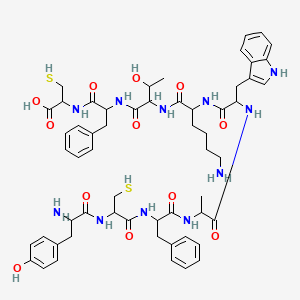![molecular formula C23H21FN4O2S B12115934 N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)
N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2,5-Dimethylphenyl)amino]chinoxalin-2-yl}-4-Fluor-2-methylbenzol-1-sulfonamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen Strukturmerkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung verfügt über einen Chinoxalinkern, der für seine biologische Aktivität bekannt ist, und eine Sulfonamidgruppe, die häufig in Pharmazeutika vorkommt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{3-[(2,5-Dimethylphenyl)amino]chinoxalin-2-yl}-4-Fluor-2-methylbenzol-1-sulfonamid umfasst in der Regel mehrere Schritte, darunter die Bildung des Chinoxalinkerns und die anschließende Anbindung der Sulfonamidgruppe. Eine übliche Methode beinhaltet die Reaktion von 2,5-Dimethylanilin mit einem Chinoxalinderivat unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung fortschrittlicher Techniken wie Durchflussreaktoren und automatisierten Syntheseplattformen, um den Prozess zu optimieren und die Kosten zu senken .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core and the subsequent attachment of the sulfonamide group. One common method involves the reaction of 2,5-dimethylaniline with a quinoxaline derivative under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{3-[(2,5-Dimethylphenyl)amino]chinoxalin-2-yl}-4-Fluor-2-methylbenzol-1-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann den Chinoxalinkern oder die Sulfonamidgruppe verändern, was möglicherweise die biologische Aktivität der Verbindung beeinflusst.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Chinoxalinkern zu modifizieren, was die elektronischen Eigenschaften der Verbindung beeinflusst.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Chinoxalin-N-Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt .
Wissenschaftliche Forschungsanwendungen
N-{3-[(2,5-Dimethylphenyl)amino]chinoxalin-2-yl}-4-Fluor-2-methylbenzol-1-sulfonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Auf seine potenzielle Verwendung in Pharmazeutika untersucht, insbesondere als antimikrobielles Mittel.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{3-[(2,5-Dimethylphenyl)amino]chinoxalin-2-yl}-4-Fluor-2-methylbenzol-1-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Chinoxalinkern kann mit DNA oder Proteinen interagieren und deren Funktion möglicherweise hemmen. Die Sulfonamidgruppe kann die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen, wodurch ihre Wirksamkeit erhöht wird .
Wirkmechanismus
The mechanism of action of N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA or proteins, potentially inhibiting their function. The sulfonamide group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-aminochinoxalin: Ähnliche Struktur, aber unterschiedliche Substituenten, was zu unterschiedlicher biologischer Aktivität führt.
3-[N-Acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-[5,8-dimethyl-4-(piperidin-1-yl)chinolin-2-yl]tropone: Ein weiteres Chinoxalinderivat mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
N-{3-[(2,5-Dimethylphenyl)amino]chinoxalin-2-yl}-4-Fluor-2-methylbenzol-1-sulfonamid ist einzigartig durch seine Kombination aus einem Chinoxalinkern und einer Sulfonamidgruppe, die spezifische biologische und chemische Eigenschaften verleiht, die in anderen ähnlichen Verbindungen nicht gefunden werden .
Eigenschaften
Molekularformel |
C23H21FN4O2S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21FN4O2S/c1-14-8-9-15(2)20(12-14)27-22-23(26-19-7-5-4-6-18(19)25-22)28-31(29,30)21-11-10-17(24)13-16(21)3/h4-13H,1-3H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
MIWPSALXGKTFJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)
![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)







![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)




